Fmoc-Glu-OH-15N

描述

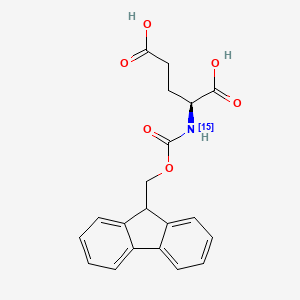

Fmoc-Glu-OH-15N: (N- (9-Fluorenylmethoxycarbonyl)-L-glutamic acid-15N) is a stable isotope-labeled amino acid derivative. It is widely used in peptide synthesis and various scientific research applications due to its isotopic purity and functional group.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound is synthesized through the reaction of L-glutamic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to achieve the desired isotopic purity.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, ensuring consistent quality and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and overall quality of the final product.

Types of Reactions:

Peptide Bond Formation: this compound is commonly used in peptide synthesis, where it forms peptide bonds with other amino acids.

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc-Cl: Used for the initial Fmoc protection of the amino group.

Piperidine: Used for deprotection of the Fmoc group.

Major Products Formed:

Peptides: The primary product of peptide synthesis using this compound is the desired peptide chain.

Deprotected Amino Acids: The deprotected form of this compound is used in subsequent peptide elongation steps.

Chemistry:

Peptide Synthesis: this compound is extensively used in the synthesis of peptides for research and pharmaceutical applications.

Isotopic Labeling: The 15N isotope is used in NMR spectroscopy to study protein structure and dynamics.

Biology:

Protein Studies: The labeled amino acid is used to study protein interactions and functions.

Metabolic Tracing: It helps in tracing metabolic pathways and understanding biochemical processes.

Medicine:

Drug Development: this compound is used in the development of peptide-based drugs.

Diagnostic Tools: It is used in the creation of diagnostic tools for various diseases.

Industry:

Biotechnology: The compound is used in biotechnological applications, including the production of therapeutic peptides.

Quality Control: It serves as a standard in quality control processes for peptide synthesis.

Mechanism:

Peptide Bond Formation: The carboxyl group of this compound reacts with the amino group of another amino acid, forming a peptide bond through a condensation reaction.

Deprotection: The Fmoc group is removed under basic conditions, allowing the amino group to react with other amino acids.

Molecular Targets and Pathways:

Proteins: The synthesized peptides can interact with various proteins, influencing biological processes.

Metabolic Pathways: The labeled amino acid can be incorporated into metabolic pathways, providing insights into biochemical processes.

相似化合物的比较

Fmoc-Gly-OH-15N: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Asp-OH-15N: Fmoc-protected aspartic acid, also used in peptide synthesis.

Fmoc-Ala-OH-15N: Fmoc-protected alanine, commonly used in peptide synthesis.

Uniqueness:

Isotopic Purity: Fmoc-Glu-OH-15N has a high isotopic purity of 98 atom % 15N, making it ideal for NMR studies.

Functional Group: The presence of the Fmoc group allows for selective deprotection and peptide bond formation.

生物活性

Fmoc-Glu-OH-15N, or N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid-15N, is a stable isotope-labeled derivative of glutamic acid, commonly utilized in peptide synthesis and biochemical studies. This compound's biological activity is significant in various fields, including pharmacology, biochemistry, and molecular biology.

- Molecular Formula : C20H19N1O6

- Molecular Weight : 373.37 g/mol

- Melting Point : 185-188 °C

- Isotopic Purity : 98 atom % 15N .

1. Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its protective Fmoc group, which allows for selective deprotection during synthesis. The incorporation of the 15N isotope facilitates tracking and analysis of peptides in biological systems using techniques such as NMR spectroscopy .

2. Neurotransmission and Metabolism

Glutamic acid is a crucial neurotransmitter in the central nervous system, playing a vital role in synaptic transmission and plasticity. The isotopic labeling with 15N allows researchers to study metabolic pathways and neurotransmitter dynamics in vivo, providing insights into neurological disorders and potential therapeutic targets .

3. Ergogenic Effects

Amino acids like glutamic acid derivatives have been studied for their ergogenic properties. They can influence hormone secretion, enhance mental performance under stress, and reduce exercise-induced muscle damage. This compound may contribute to these effects when incorporated into dietary supplements or performance-enhancing formulations .

Case Study: Metabolic Tracking

A study utilized this compound to trace glutamate metabolism in rat models. The results indicated that the labeled compound could effectively track metabolic pathways involving neurotransmitter synthesis and degradation. This tracking provided valuable data on how alterations in glutamate levels can affect cognitive functions and mood regulation .

Table 1: Summary of Biological Activities

科学研究应用

Peptide Synthesis

Fmoc-Glu-OH-15N is widely used as a building block in peptide synthesis. The Fmoc protection allows for mild deprotection conditions, making it suitable for synthesizing sensitive peptides that may be adversely affected by harsher conditions typically associated with other protecting groups like Boc.

Advantages of Fmoc Chemistry

- Milder Conditions: Fmoc chemistry facilitates peptide synthesis under milder conditions compared to Boc chemistry, reducing the risk of side reactions.

- Increased Yield: The use of this compound has shown improved yields in synthesizing complex peptides, including those with multiple tryptophan residues, which are often problematic in synthesis due to their sensitivity to acidic conditions .

Isotope Labeling for Metabolic Studies

The incorporation of nitrogen-15 in this compound allows researchers to trace nitrogen pathways in biological systems. This is particularly useful in metabolic studies where understanding the fate of amino acids is crucial.

Case Study: Metabolic Tracing

In a study involving Brevibacterium lactofermentum, researchers tracked the incorporation of nitrogen from this compound into various amino acids. The results indicated efficient labeling, demonstrating its utility as a tracer in microbial fermentation processes.

| Amino Acid | Nitrogen Incorporation (%) |

|---|---|

| L-Alanine | 20 |

| L-Serine | 35 |

| L-Glutamic Acid | 50 |

This data highlights the effectiveness of this compound as a tool for studying amino acid metabolism and tracing nitrogen flow in biological systems.

Drug Development

This compound is also employed in drug development, particularly in synthesizing labeled compounds for pharmacokinetic and pharmacodynamic studies. The ability to track the distribution and metabolism of drugs within biological systems enhances the understanding of their pharmacological effects.

Applications in Pharmacology

- Labeled Compounds: The nitrogen-15 labeling enables precise tracking during drug metabolism studies, helping researchers understand how drugs are processed by the body.

- Pharmacokinetic Studies: These studies benefit from the ability to trace labeled compounds through various biological pathways, providing insights into drug efficacy and safety profiles.

Research indicates that this compound derivatives can influence neurotransmitter signaling pathways due to their structural similarity to glutamate. This has implications for studying neuroprotective effects and synaptic plasticity.

Case Study: Neuroprotective Mechanisms

A study examined the neuroprotective effects of this compound on cultured neurons exposed to high levels of glutamate. The treatment significantly reduced neuronal death and oxidative stress markers compared to untreated controls:

| Treatment Group | Neuronal Viability (%) | Oxidative Stress Marker (µM) |

|---|---|---|

| Control | 45 | 12 |

| This compound | 78 | 5 |

These findings suggest potential therapeutic applications for neurodegenerative diseases where glutamate toxicity is a concern.

化学反应分析

Peptide Coupling Reactions in SPPS

Fmoc-Glu-OH-15N serves as a building block in automated and manual peptide synthesis. Key steps include:

Fmoc Deprotection

-

Reagent : 20–30% piperidine in DMF

-

Conditions : Microwave irradiation (40–75°C) or room temperature (RT) for 5–30 min .

-

Mechanism : Base-induced β-elimination removes the Fmoc group, exposing the 15N-labeled α-amino group for subsequent coupling.

Activation and Coupling

-

Typical Protocol :

Example Reaction Table

| Parameter | Value/Reagent | Source |

|---|---|---|

| Coupling Reagent | HCTU | |

| Activator Base | DIPEA | |

| Solvent | DMF | |

| Temperature | 75°C (microwave-assisted) | |

| Coupling Time | 5–10 min |

Side-Chain Modifications

The γ-carboxylic acid of glutamic acid remains unprotected in this compound, enabling post-synthetic modifications:

Conjugation with Lipophilic Moieties

-

Reaction : Acylation via HATU-mediated coupling.

-

Example : Attachment of hexadecanoyl-γ-Glu to lysine side chains in lipidated peptides .

Crosslinking via Maleimide Chemistry

-

Application : SMCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylate) coupling to cysteines.

-

Protocol : Post-SPPS reaction at pH 7.0 with 3.3 eq SMCC in DMF .

Isotopic Labeling for Analytical Studies

The 15N label facilitates structural and kinetic analyses:

Mass Spectrometry (MS)

NMR Spectroscopy

Cleavage and Deprotection

Final resin cleavage releases the peptide with 15N-labeled glutamic acid:

Reagent Cocktail

Workflow

Multidomain Proteins

Branched Peptides

Stability and Storage

This compound’s versatility in SPPS, isotopic labeling, and side-chain reactivity makes it indispensable for synthesizing peptides with analytical precision. Its applications span therapeutic peptide development, structural biology, and metabolic tracking, supported by robust protocols from academic and industrial sources .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-ZKBIZJTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583964 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-34-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。